Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate
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Overview
Description
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenylhydrazinylidene group attached to a cyclooctane ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate typically involves the reaction of cyclooctanone with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(2,6-difluorophenyl)hydrazinylidene-3-oxopropanoate
- 2-(2-phenylhydrazinylidene)cyclohexane-1-carboxylate
These compounds share similar structural features but differ in their chemical properties and biological activities. The presence of different substituents on the phenyl ring or variations in the cycloalkane ring size can significantly influence their reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it valuable in chemistry, biology, medicine, and industry. Further research and development may uncover new uses and enhance our understanding of its properties and mechanisms of action.
Properties
CAS No. |
60719-12-2 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
ethyl 2-(phenylhydrazinylidene)cyclooctane-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-17(20)15-12-8-3-4-9-13-16(15)19-18-14-10-6-5-7-11-14/h5-7,10-11,15,18H,2-4,8-9,12-13H2,1H3 |
InChI Key |
VUJQQGQKCHGOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCCCC1=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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